5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Overview
Description
5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole: is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-chloro-2-nitroaniline and trifluoroacetic acid.
Reaction Conditions: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting amine is then cyclized with trifluoroacetic acid to form the benzimidazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The benzimidazole core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-methoxy-6-chloro-2-(trifluoromethyl)-1H-benzimidazole can be formed.
Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with altered functional groups.
Reduction Products: Reduction can yield amine derivatives of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers and materials to impart unique properties such as increased thermal stability and chemical resistance.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Pharmacokinetics: Studies on the compound’s pharmacokinetics can provide insights into its absorption, distribution, metabolism, and excretion in the body.
Industry:
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Electronics: It can be utilized in the fabrication of electronic components due to its conductive properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- 5-Bromo-6-chloropyridin-2-amine
- 5-Bromo-6-chloro-2-(trifluoromethyl)nicotinonitrile
- 3-Bromo-2-chloro-6-picoline
Comparison:
- Structural Differences: While these compounds share similar halogen and trifluoromethyl groups, their core structures differ, leading to variations in their chemical properties and reactivity.
- Unique Properties: 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole’s benzimidazole core imparts unique electronic properties, making it distinct from other similar compounds.
- Applications: The specific applications of each compound vary based on their structural differences. For example, 5-bromo-6-chloropyridin-2-amine may be more suitable for certain biological applications, while this compound may excel in material science.
Properties
IUPAC Name |
5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHERXXCCJSTBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192470 | |
Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39215-09-3 | |
Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039215093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.